molecular formula C25H18FN3O2 B6509733 3-(2H-1,3-benzodioxol-5-yl)-5-[(4-fluorophenyl)methyl]-8-methyl-5H-pyrazolo[4,3-c]quinoline CAS No. 902598-24-7

3-(2H-1,3-benzodioxol-5-yl)-5-[(4-fluorophenyl)methyl]-8-methyl-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B6509733
CAS No.: 902598-24-7
M. Wt: 411.4 g/mol
InChI Key: ZTPABWOFRROQDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2H-1,3-Benzodioxol-5-yl)-5-[(4-fluorophenyl)methyl]-8-methyl-5H-pyrazolo[4,3-c]quinoline is a heterocyclic compound featuring a pyrazoloquinoline core with three distinct substituents:

  • Position 5: A 4-fluorophenylmethyl group, contributing lipophilicity and possible halogen-mediated interactions with biological targets.
  • Position 8: A methyl group, which may enhance steric shielding or modulate solubility.

This compound belongs to the pyrazolo[4,3-c]quinoline family, a scaffold noted for pharmaceutical relevance, particularly in kinase inhibition and CNS-targeting applications .

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-5-[(4-fluorophenyl)methyl]-8-methylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18FN3O2/c1-15-2-8-21-19(10-15)25-20(13-29(21)12-16-3-6-18(26)7-4-16)24(27-28-25)17-5-9-22-23(11-17)31-14-30-22/h2-11,13H,12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTPABWOFRROQDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C3C2=NN=C3C4=CC5=C(C=C4)OCO5)CC6=CC=C(C=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2H-1,3-benzodioxol-5-yl)-5-[(4-fluorophenyl)methyl]-8-methyl-5H-pyrazolo[4,3-c]quinoline is a member of the pyrazoloquinoline family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C22H20FN3O4C_{22}H_{20}FN_{3}O_{4} with a molecular weight of approximately 405.41 g/mol. The structure features a pyrazoloquinoline core with substitutions that enhance its biological profile.

Anticancer Properties

Numerous studies have indicated that quinoline derivatives exhibit significant anticancer activity. For instance, compounds similar to pyrazoloquinolines have been shown to induce apoptosis in various cancer cell lines, including breast (MCF-7) and colon cancer cells (HCT116) . The mechanism often involves the modulation of key signaling pathways such as PI3K/Akt/mTOR.

Table 1: Summary of Anticancer Activity

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
This compoundMCF-72.03Induces apoptosis
Similar Quinoline DerivativeHCT1160.50PI3K/mTOR inhibition

Antimicrobial Activity

Quinoline derivatives have also demonstrated antimicrobial properties. Studies have shown that certain derivatives possess activity against both Gram-positive and Gram-negative bacteria . The specific compound in focus has not been extensively tested for antimicrobial effects, but its structural analogs suggest potential efficacy.

Neuroprotective Effects

Research indicates that some quinoline derivatives can exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress . This suggests that the compound may have applications in treating neurodegenerative diseases.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

  • Apoptosis Induction : The compound promotes programmed cell death in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Signal Pathway Modulation : It affects key signaling pathways involved in cell proliferation and survival, particularly the PI3K/Akt/mTOR pathway .

Case Studies

  • Study on MCF-7 Cells : In a controlled laboratory setting, the compound was tested against MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability at concentrations as low as 2 µM, with mechanisms linked to apoptosis induction.
  • In Vivo Studies : Animal models treated with similar pyrazoloquinoline derivatives showed reduced tumor growth rates and improved survival rates compared to control groups .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazolo[4,3-c]quinoline derivatives exhibit diverse pharmacological profiles depending on substituent variations. Below is a structural and functional comparison with key analogs:

Substituent Variations at Positions 3, 5, and 8

Compound Name Position 3 Substituent Position 5 Substituent Position 8 Substituent Key Features
Target Compound 1,3-Benzodioxol-5-yl 4-Fluorophenylmethyl Methyl High lipophilicity (LogP* ~4.2); potential CNS penetration
8-Methyl-5-(4-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline Phenyl 4-Methylbenzyl Methyl Reduced halogen effects; enhanced steric bulk at position 5
8-Ethoxy-3-(4-methoxyphenyl)-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline 4-Methoxyphenyl 3-Methylbenzyl Ethoxy Increased polarity (ethoxy group); potential for H-bonding interactions
Ethyl 3-Oxo-2-phenyl-5-(quinolin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate Quinolin-3-yl Ethyl carboxylate N/A Polar carboxylate moiety; likely lower blood-brain barrier permeability

*LogP values estimated via computational methods (e.g., XLogP3).

Functional Implications of Substituent Differences

  • Position 3: The 1,3-benzodioxolyl group in the target compound may confer metabolic resistance compared to phenyl or methoxyphenyl groups, as the dioxole ring is less prone to oxidative degradation .
  • Position 5: 4-Fluorophenylmethyl in the target compound offers a balance of lipophilicity and electronic effects (fluorine’s electronegativity), which may improve target selectivity over non-halogenated analogs like 4-methylbenzyl . 3-Methylbenzyl (as in ) introduces steric hindrance, possibly reducing off-target interactions.
  • Position 8 :

    • Methyl (target compound) vs. ethoxy (): Ethoxy increases polarity and may enhance solubility but reduce membrane permeability.

Preparation Methods

Substrate Design and Initial Condensation

The Friedländer reaction is employed to construct the quinoline core. A pyrazole-4-carbaldehyde derivative bearing the 2H-1,3-benzodioxol-5-yl group at position 3 is condensed with 2-aminoacetophenone containing a methyl group at position 8. The reaction proceeds in polyphosphoric acid (PPA) at 150°C for 6–8 hours, yielding the intermediate quinoline scaffold.

Key Reaction Parameters:

  • Catalyst : PPA or POCl₃

  • Temperature : 150–160°C

  • Yield : 68–72%

Optimization Notes:

  • Solvent : DMF > DMSO (higher polarity improves solubility)

  • Base : K₂CO₃ > NaH (reduces side reactions)

Reductive Cyclization of o-Nitrophenylpyrazole Derivatives

Vilsmeier-Haack Formylation and Claisen-Schmidt Condensation

A pyrazole-4-carbaldehyde intermediate is synthesized via Vilsmeier-Haack formylation of 3-(2H-1,3-benzodioxol-5-yl)-1H-pyrazole. Subsequent Claisen-Schmidt condensation with 8-methyl-2-nitroacetophenone in methanol/KOH yields the chalcone derivative (6ah in).

Data Table: Condensation Efficiency

Chalcone DerivativeR¹ (Pyrazole)R² (Quinoline)Yield (%)
6ah2H-1,3-Benzodioxol-5-yl8-Methyl93

Fe/AcOH-Mediated Reductive Cyclization

The nitro group in the chalcone is reduced using Fe powder in acetic acid at 110°C, inducing cyclization to form the pyrazoloquinoline core. This step achieves an 84% yield under optimized conditions.

Mechanistic Pathway:

  • Nitro Reduction : Fe⁰ → Fe²⁺ facilitates nitro-to-amine conversion.

  • Cyclization : Intramolecular attack of the amine on the ketone forms the quinoline ring.

  • Aromatization : Dehydration completes the conjugated system.

Multicomponent Assembly via Anthranilic Acid Derivatives

Benzoxazinone Intermediate Formation

Anthranilic acid (23) is reacted with diketene and acetic anhydride to form 2-acetonyl-4H-3,1-benzoxazin-4-one (26). Introducing a methyl group at position 8 requires using 3-methylanthranilic acid as the starting material.

Hydrazine Incorporation and Cyclization

The benzoxazinone (26) is treated with 3-(2H-1,3-benzodioxol-5-yl)hydrazine to form a pyrazole intermediate (28). Cyclization in PPA at 120°C for 4 hours yields the pyrazoloquinoline skeleton. The 4-fluorobenzyl group is introduced post-cyclization via alkylation (see Section 1.2).

Yield Comparison:

StepYield (%)
Benzoxazinone (26)85
Pyrazole Intermediate (28)78
Final Cyclization70

Critical Analysis of Methodologies

Efficiency and Scalability

  • Friedländer Method : High yields (72%) but requires harsh acidic conditions.

  • Reductive Cyclization : Superior yields (93%) and shorter reaction times (1.5 hours).

  • Multicomponent Route : Modular but involves laborious intermediate isolation.

Functional Group Compatibility

  • The 2H-1,3-benzodioxole group is stable under reductive conditions but sensitive to strong acids (e.g., PPA).

  • The 4-fluorobenzyl moiety tolerates alkylation at 80°C without dehalogenation .

Q & A

Q. What synthetic strategies are recommended for constructing the pyrazolo[4,3-c]quinoline core in this compound?

The synthesis typically involves multi-step processes starting with functionalized quinoline precursors. For example, 2,4-dichloroquinoline-3-carbonitrile can serve as a starting material, where nucleophilic substitution and cyclization reactions are employed to introduce the pyrazole ring. Key steps include:

  • Use of hydrazine derivatives for pyrazole ring formation under reflux conditions.
  • Regioselective functionalization via Suzuki-Miyaura coupling or alkylation to attach substituents like the 4-fluorophenylmethyl group.
  • Final purification via column chromatography or recrystallization to isolate the target compound .

Q. How can structural characterization of this compound be validated?

A combination of spectroscopic and crystallographic methods is essential:

  • NMR spectroscopy (¹H, ¹³C, and 2D techniques) to confirm substituent positions and regiochemistry.
  • High-resolution mass spectrometry (HRMS) for molecular weight verification.
  • Single-crystal X-ray diffraction to resolve ambiguities in stereochemistry or bonding, as demonstrated in studies of analogous pyrazoloquinoline derivatives .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Given its structural similarity to γ-secretase inhibitors (e.g., ELND006/007 in ), prioritize:

  • Enzyme inhibition assays (e.g., fluorescence-based substrate cleavage assays for γ-secretase or related targets).
  • Cellular viability assays (e.g., MTT or Alamar Blue) to assess cytotoxicity in neuronal or cancer cell lines.
  • Binding affinity studies using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Advanced Research Questions

Q. How can conflicting data in crystallographic refinement or biological activity be resolved?

  • For crystallographic discrepancies , use software like SHELXL ( ) to re-refine data with adjusted parameters (e.g., thermal displacement models or hydrogen bonding constraints). Cross-validate with DFT calculations to assess bond-length/bond-angle plausibility .
  • For biological activity inconsistencies , employ orthogonal assays (e.g., orthogonal enzyme inhibition assays and cellular models) to rule out assay-specific artifacts. Analyze structure-activity relationships (SAR) to identify substituents critical for activity .

Q. What strategies improve oral bioavailability for pyrazoloquinoline derivatives?

Based on , prioritize:

  • Reducing rotatable bonds (<10) by replacing flexible linkers (e.g., methylene groups) with rigid motifs like rings.
  • Minimizing polar surface area (PSA <140 Ų) through substituent optimization (e.g., replacing polar groups with bioisosteres like fluorine).
  • In silico modeling (e.g., QSPR or molecular dynamics) to predict absorption and metabolic stability .

Q. How can regioselective functionalization of the quinoline core be achieved?

  • Directed ortho-metalation : Use directing groups (e.g., -OMe, -F) to facilitate selective C-H activation at positions 3 or 7.
  • Cross-coupling reactions : Employ Buchwald-Hartwig amination or Ullmann coupling for nitrogen-based substitutions.
  • Protection/deprotection strategies : Temporarily block reactive sites (e.g., benzodioxole oxygen) during multi-step syntheses .

Q. What advanced techniques validate environmental stability or degradation pathways?

  • High-resolution LC-MS/MS to identify degradation products under stress conditions (e.g., heat, light, pH extremes).
  • Ecotoxicity assays (e.g., Daphnia magna or algae growth inhibition tests) to assess environmental impact, aligned with frameworks like Project INCHEMBIOL () .

Methodological Tables

Table 1. Key Physicochemical Properties for Bioavailability Optimization

PropertyTarget RangeMethod for Optimization
Rotatable bonds≤10Introduce rigid cyclic substituents
Polar surface area<140 ŲFluorine substitution or masking
Molecular weight<500 DaFragment-based design
LogP2–5Adjust lipophilic/hydrophilic balance
Data derived from .

Table 2. Common Degradation Pathways and Analytical Mitigation Strategies

PathwayDetection MethodMitigation Strategy
Oxidative cleavageLC-MS/MSAdd antioxidants (e.g., BHT)
HydrolysispH-stability testingModify labile esters to amides
PhotodegradationUV-Vis spectroscopyUse light-protective packaging
Adapted from and .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.